1-(Cyclopropylmethoxy)butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

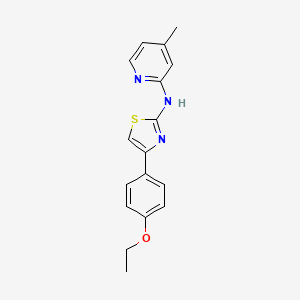

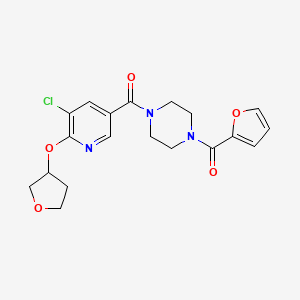

“1-(Cyclopropylmethoxy)butan-2-amine” is a compound with the CAS Number: 883523-48-6. It has a molecular weight of 143.23 and its IUPAC name is 1-(cyclopropylmethoxy)-2-butanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “1-(Cyclopropylmethoxy)butan-2-amine” is 1S/C8H17NO/c1-2-8(9)6-10-5-7-3-4-7/h7-8H,2-6,9H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“1-(Cyclopropylmethoxy)butan-2-amine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Corrosion Inhibition

Carbohydrate polymers, including those with amine functionalities, have been extensively studied for their corrosion inhibition properties. They can act as corrosion inhibitors for metal substrates in various media. The presence of free amine and hydroxyl groups in these polymers facilitates metal ion chelation and bond formation at the metal/solution interface, highlighting the potential of amine-functionalized compounds in protective applications (Umoren & Eduok, 2016).

Advanced Oxidation Processes

Compounds with N-amine groups, similar to the one , are significant in the field of environmental science, especially in the degradation of persistent organic pollutants. Advanced Oxidation Processes (AOPs) effectively remove nitrogen-containing compounds, improving water treatment schemes. The interaction of such compounds with AOPs, leading to efficient degradation, signifies the environmental applications of amine-functionalized materials (Bhat & Gogate, 2021).

Biomedical Applications

Chitosan, a natural polymer with amine groups, demonstrates significant potential in biomedical applications, such as wound healing and tissue engineering. The modification of chitosan with catechol groups enhances its adhesive properties, mimicking natural adhesion mechanisms in mussels. This example underscores the importance of amine functionalities in developing new, bio-inspired materials for medical applications (Ryu, Hong, & Lee, 2015).

Metal-Organic Frameworks (MOFs)

Amine-functionalized MOFs are critical for capturing CO2, leveraging the strong interaction between CO2 and the basic amino functionalities. These materials are pivotal in addressing climate change by enabling efficient CO2 capture and separation. The versatility of amine-functionalized MOFs extends to catalysis, highlighting their broad applicability in sustainable technologies (Lin, Kong, & Chen, 2016).

Flavor in Foods

The breakdown of amino acids during food processing can lead to the formation of branched aldehydes, contributing to the flavor profile of various food products. Understanding the metabolic pathways leading to these compounds can help in designing food processes that enhance desirable flavors or reduce unwanted ones (Smit, Engels, & Smit, 2009).

Safety and Hazards

properties

IUPAC Name |

1-(cyclopropylmethoxy)butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(9)6-10-5-7-3-4-7/h7-8H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJPARFVZHZRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-((3-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2567648.png)

![Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2567649.png)

![5-Chloro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2567653.png)

![(Z)-5-((2-(2,6-dimethylmorpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2567654.png)

![2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2567663.png)

![2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2567666.png)